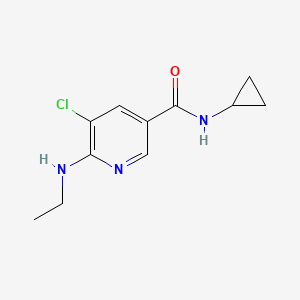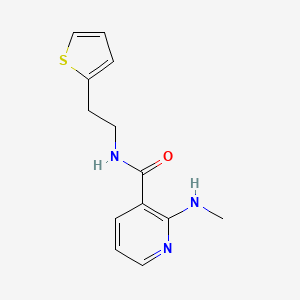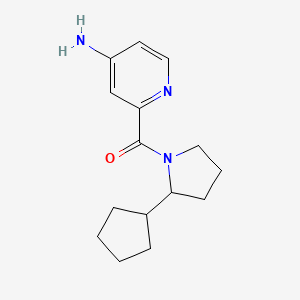
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide, also known as CP-690,550, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a significant impact on the immune system and has been investigated for its potential use in the treatment of autoimmune diseases.
Mecanismo De Acción
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide works by inhibiting the activity of Janus kinase 3 (JAK3), an enzyme that plays a key role in the signaling pathways involved in immune cell activation. By blocking the activity of JAK3, this compound can prevent the activation of immune cells and reduce inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the immune system, particularly on T cells and B cells. It can reduce the production of cytokines and other inflammatory mediators, leading to a reduction in inflammation. This compound has also been shown to reduce the proliferation of T cells and B cells, which can help to prevent transplant rejection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide is its specificity for JAK3, which can help to reduce off-target effects. However, this specificity can also be a limitation, as it means that this compound may not be effective against diseases that involve other JAK isoforms. Another limitation is the potential for toxicity, particularly with long-term use.
Direcciones Futuras
There are several potential future directions for research on 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of research is the investigation of the potential use of this compound in combination with other drugs for the treatment of autoimmune diseases. Finally, there is a need for further research on the long-term safety and efficacy of this compound.
Métodos De Síntesis
The synthesis of 5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide involves several steps, starting with the reaction of 5-chloro-3-nitropyridine with cyclopropylamine to form 5-chloro-N-cyclopropyl-3-nitropyridin-6-amine. This intermediate is then reduced to the corresponding amine using hydrogen gas and a palladium catalyst. The resulting amine is then reacted with ethyl chloroformate to form the final product, this compound.
Aplicaciones Científicas De Investigación
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. It has also been investigated for its potential use in the prevention of transplant rejection.
Propiedades
IUPAC Name |
5-chloro-N-cyclopropyl-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c1-2-13-10-9(12)5-7(6-14-10)11(16)15-8-3-4-8/h5-6,8H,2-4H2,1H3,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCKAFUIRVOVKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=N1)C(=O)NC2CC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylamino]-2-phenylacetic acid](/img/structure/B7554640.png)
![N-[(3-pyridin-4-yl-1H-pyrazol-5-yl)methyl]cyclopropanamine](/img/structure/B7554642.png)
![2-[(E)-2-pyridin-2-ylethenyl]-1,3-benzothiazole](/img/structure/B7554645.png)


![(3,5-Dimethylpiperidin-1-yl)-[2-(ethylamino)pyridin-4-yl]methanone](/img/structure/B7554670.png)
![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)

![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(3-methoxyphenyl)prop-2-enoate](/img/structure/B7554726.png)
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)
